Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt
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Overview
Description
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt is a chemical compound with the molecular formula C9H14BrN2O15P3.4Li and a molecular weight of 586.77 g/mol. This compound is a derivative of uridine triphosphate, where a bromine atom is substituted at the 5-position of the uridine base. It is commonly used in biochemical and pharmaceutical research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt typically involves the phosphorylation of 5-bromouridine. The process includes the following steps:
Bromination: Uridine is brominated at the 5-position using bromine or a brominating agent.
Phosphorylation: The brominated uridine is then phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Lithium Salt Formation: The final step involves the conversion of the phosphorylated product to its tetralithium salt form by treating it with lithium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Phosphorylation/Dephosphorylation: The triphosphate group can be modified through phosphorylation or dephosphorylation reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triphosphate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Phosphorylation/Dephosphorylation: Reagents like ATP, ADP, and specific kinases or phosphatases are used.
Hydrolysis: Conditions include acidic or basic environments, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted uridine derivatives.
Phosphorylation/Dephosphorylation: Products include mono-, di-, and triphosphate derivatives.
Hydrolysis: Products include uridine monophosphate and inorganic phosphate.
Scientific Research Applications
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in nucleotide synthesis and modification studies.
Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a diagnostic tool.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and biochemical assays.
Mechanism of Action
The compound exerts its effects primarily through interactions with nucleotide receptors and enzymes. It acts as a substrate for various kinases and phosphatases, influencing nucleotide metabolism and signaling pathways. The bromine substitution at the 5-position enhances its binding affinity and specificity for certain molecular targets, such as P2Y receptors .
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-(tetrahydrogen triphosphate), 4-thio-, tetralithium salt: Similar structure but with a sulfur atom at the 4-position instead of bromine.
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, trilithium salt: Similar structure but with a deoxyribose sugar instead of ribose.
Uniqueness
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt is unique due to its bromine substitution, which imparts distinct chemical and biological properties. This modification enhances its stability and binding affinity, making it a valuable tool in biochemical and pharmaceutical research.
Properties
CAS No. |
93882-11-2 |
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Molecular Formula |
C9H10BrLi4N2O15P3 |
Molecular Weight |
586.9 g/mol |
IUPAC Name |
tetralithium;[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H14BrN2O15P3.4Li/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;;/q;4*+1/p-4/t4-,5-,6-,8-;;;;/m1..../s1 |
InChI Key |
HXXSHFKMXFTEJG-JFSFQOOPSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Br |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Br |
Origin of Product |
United States |
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